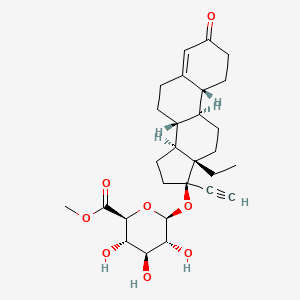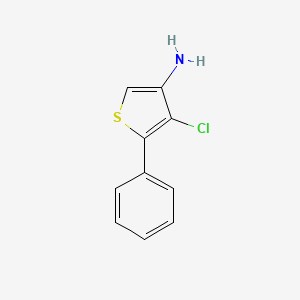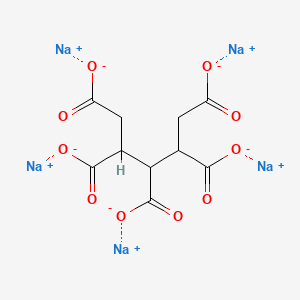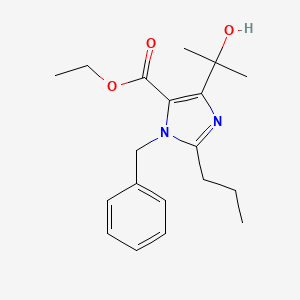
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene: is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific research applications. The presence of multiple deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable in studies involving reaction mechanisms, spectroscopy, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated reagents in organic synthesis. The choice of method depends on the desired purity and yield of the final product. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the high purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield deuterated hydroxy compounds or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are used.
Substitution: Reagents like deuterated halides (e.g., DCl, DBr) and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include deuterated derivatives of the original compound, such as deuterated quinones, hydroxy compounds, and substituted benzene derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: Applied in the production of deuterated materials for use in advanced technologies, such as OLEDs and other electronic devices.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene involves the interaction of its deuterium atoms with various molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and pathways. The compound’s effects are mediated through its incorporation into molecular structures, influencing their stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4,5-Tetradeuterio-3-deuteriooxy-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)benzene
- 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene
Uniqueness
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene is unique due to the specific positions and number of deuterium atoms, which can significantly influence its physical and chemical properties. This makes it particularly valuable in studies requiring precise control over isotopic composition and in applications where deuterium’s effects on molecular behavior are critical.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
148.26 g/mol |
Nom IUPAC |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
Clé InChI |
CRBJBYGJVIBWIY-SRQDVOKDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] |
SMILES canonique |
CC(C)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


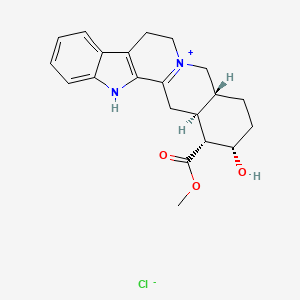


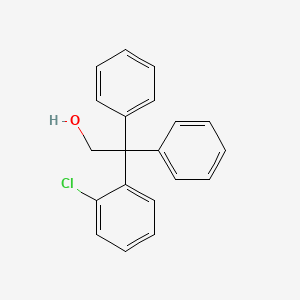
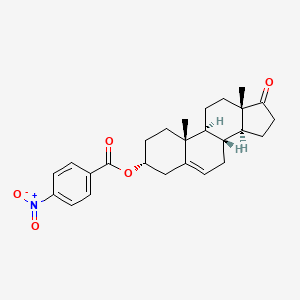
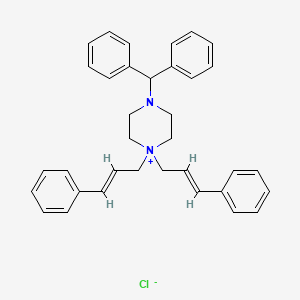
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
